(4,6-Dimethoxypyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

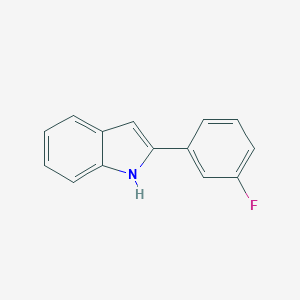

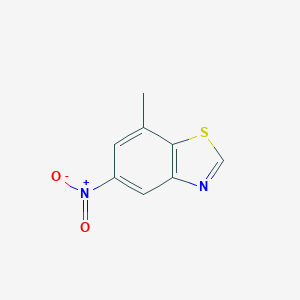

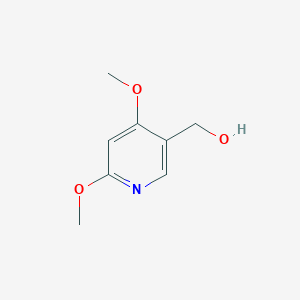

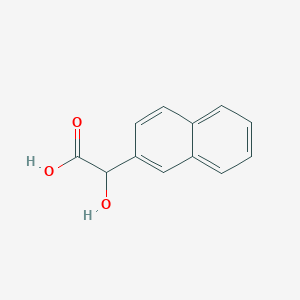

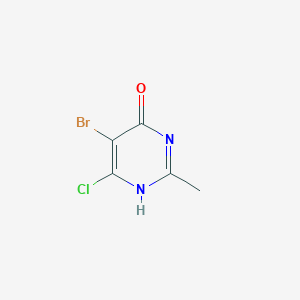

“(4,6-Dimethoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H11NO3 . It is a solid substance and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “(4,6-Dimethoxypyridin-3-yl)methanol” can be represented by the SMILES stringCOc1cc(CO)cnc1OC . The molecular weight of this compound is 169.18 g/mol . Physical And Chemical Properties Analysis

“(4,6-Dimethoxypyridin-3-yl)methanol” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Organic Synthesis and Chemical Reactions

(4,6-Dimethoxypyridin-3-yl)methanol is involved in various organic synthesis and chemical reactions, contributing to the development of novel compounds and materials. For instance, the compound has been utilized in reactions yielding 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones under mild conditions, showcasing its versatility in organic synthesis (Bellesia et al., 2001). Additionally, it plays a role in the synthesis of nickel complexes with bidentate N,O-type ligands, demonstrating applications in catalysis and materials science (Kermagoret & Braunstein, 2008).

Chiral Auxiliary and Asymmetric Synthesis

The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, indicating its importance in the creation of enantiomerically pure substances, which are crucial in pharmaceuticals and agrochemicals (Jung, Ho, & Kim, 2000).

Spectroscopy and Molecular Studies

Spectroscopic studies of related compounds have revealed insights into molecular organization and interactions in different solvents. Such research highlights the potential of (4,6-Dimethoxypyridin-3-yl)methanol derivatives in studying solvent effects and molecular dynamics, contributing to a better understanding of chemical and physical properties at the molecular level (Matwijczuk et al., 2018).

Catalysis and Reaction Mechanisms

Investigations into catalytic processes, like the selective oxidation of methanol to dimethoxymethane, have utilized derivatives of (4,6-Dimethoxypyridin-3-yl)methanol. These studies contribute to the development of more efficient and selective catalysts for industrial applications, highlighting the compound's role in advancing green chemistry and sustainable processes (Zhao, Bennici, Shen, & Auroux, 2010).

Safety And Hazards

properties

IUPAC Name |

(4,6-dimethoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOGFSUJFNJZOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethoxypyridin-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)